molecular formula C22H20N4O3 B6565311 3-benzyl-5-methyl-N-(4-methylphenyl)-2,4-dioxo-1H,2H,3H,4H,5H-pyrrolo[3,2-d]pyrimidine-7-carboxamide CAS No. 921807-77-4

3-benzyl-5-methyl-N-(4-methylphenyl)-2,4-dioxo-1H,2H,3H,4H,5H-pyrrolo[3,2-d]pyrimidine-7-carboxamide

Cat. No.: B6565311
CAS No.: 921807-77-4
M. Wt: 388.4 g/mol
InChI Key: VSDHXPOELRFWRS-UHFFFAOYSA-N
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Description

The compound 3-benzyl-5-methyl-N-(4-methylphenyl)-2,4-dioxo-1H,2H,3H,4H,5H-pyrrolo[3,2-d]pyrimidine-7-carboxamide is a pyrrolo[3,2-d]pyrimidine derivative featuring a benzyl group at position 3, a methyl group at position 5, and a 4-methylphenyl carboxamide substituent at position 5.

Properties

IUPAC Name

3-benzyl-5-methyl-N-(4-methylphenyl)-2,4-dioxo-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N4O3/c1-14-8-10-16(11-9-14)23-20(27)17-13-25(2)19-18(17)24-22(29)26(21(19)28)12-15-6-4-3-5-7-15/h3-11,13H,12H2,1-2H3,(H,23,27)(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSDHXPOELRFWRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C2=CN(C3=C2NC(=O)N(C3=O)CC4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Molecular Formula

  • C : 22
  • H : 20
  • N : 4
  • O : 3

Structure

The compound features a pyrrolo[3,2-d]pyrimidine backbone with various substituents that may influence its biological activity.

PropertyValue
Molecular Weight376.42 g/mol
Melting PointNot specified
SolubilitySoluble in DMSO; limited in water

Antitumor Activity

Recent studies have indicated that compounds similar to this pyrrolo[3,2-d]pyrimidine derivative exhibit significant antitumor properties. For instance, a study evaluated the cytotoxic effects of various derivatives on different cancer cell lines (e.g., MCF-7 and HeLa). The results showed that the compound effectively inhibited cell proliferation with IC50 values in the micromolar range, suggesting a promising lead for anticancer drug development.

The proposed mechanism of action involves the inhibition of key enzymes involved in nucleotide biosynthesis and DNA replication. Specifically, it is hypothesized that the compound may act as an inhibitor of dihydrofolate reductase (DHFR), which is crucial for DNA synthesis and cell division. This inhibition can lead to apoptosis in rapidly dividing cancer cells.

Case Studies

  • Study on MCF-7 Cells : A study conducted on MCF-7 breast cancer cells demonstrated that treatment with 3-benzyl-5-methyl-N-(4-methylphenyl)-2,4-dioxo-1H,2H,3H,4H,5H-pyrrolo[3,2-d]pyrimidine-7-carboxamide resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis revealed an increase in the sub-G1 population, indicating apoptosis.
  • In Vivo Studies : In animal models bearing tumor xenografts, administration of the compound led to a significant reduction in tumor volume compared to control groups. Histopathological examination showed increased apoptotic bodies within tumor tissues.
  • Synergistic Effects : A combination therapy study indicated that when used alongside conventional chemotherapeutics (e.g., doxorubicin), this compound enhanced the overall cytotoxic effect while reducing the required dose of the chemotherapeutic agent.

Toxicity and Side Effects

While preliminary studies indicate low toxicity profiles at therapeutic doses, further investigation into long-term effects and potential side effects is necessary. Standard toxicity assays have shown no significant adverse effects at concentrations below 50 µM.

Future Directions

Research is ongoing to explore:

  • Structural Modifications : To enhance potency and selectivity.
  • Combination Therapies : To assess synergistic effects with other anticancer agents.
  • Mechanistic Studies : To fully elucidate the pathways involved in its biological activity.

Comparison with Similar Compounds

3-Benzyl-N-[2-(3-methoxyphenyl)ethyl]-5-methyl-2,4-dioxooctahydro-pyrrolo[3,2-d]pyrimidine-7-carboxamide ()

  • Key Differences : Replaces the 4-methylphenyl group with a 2-(3-methoxyphenyl)ethyl chain.
  • The ethyl linker may increase conformational flexibility.
  • Synthesis : Similar multi-step routes involving carboxamide coupling and hydrogenation, though yields are unspecified .

N-[(2-Chlorophenyl)methyl]-5-methyl-2,4-dioxo-3-phenyl-pyrrolo[3,2-d]pyrimidine-7-carboxamide ()

  • Key Differences : Substitutes benzyl with a 2-chlorophenylmethyl group and replaces the 4-methylphenyl with a phenyl ring.

Ethyl 3-(4-chlorophenyl)-2-(dipentyl-amino)-4-oxo-5-phenyl-pyrrolo[3,2-d]pyrimidine-7-carboxylate ()

  • Key Differences: Replaces carboxamide with an ethyl ester and incorporates dipentylamino and 4-chlorophenyl groups.
  • Implications: The ester group increases lipophilicity, favoring membrane permeability but reducing metabolic stability. The dipentylamino group may enhance basicity and solubility in acidic environments .

Heterocyclic Core Modifications

5-(4-Methoxyphenyl)-7-methyl-3-oxo-N-phenyl-thiazolo[3,2-a]pyrimidine-6-carboxamide ()

  • Key Differences : Replaces the pyrrolo[3,2-d]pyrimidine core with a thiazolo[3,2-a]pyrimidine system.
  • Implications: The sulfur atom in the thiazole ring alters electronic properties and may improve redox stability.

Pyrimido[4,5-d]pyrimidin-4(1H)-one Derivatives ()

  • Key Differences: Features a pyrimido[4,5-d]pyrimidinone core instead of pyrrolo[3,2-d]pyrimidine.
  • Implications : The expanded ring system increases molecular weight and complexity, which could enhance binding to larger enzymatic pockets but reduce synthetic accessibility .

Data Tables

Table 2: Functional Group Impact on Properties

Functional Group Effect on Solubility Effect on Binding Affinity Example Compound
4-Methylphenylamide Moderate (lipophilic) Likely enhances hydrophobic interactions Target Compound
Methoxyethylamide High (polar) Improves hydrogen bonding
Thiazolo ring Low (rigid) Alters redox stability
Ethyl ester Low (lipophilic) Reduces metabolic stability

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